

# Spectroscopic Analysis of 2-Bromobenzenesulfonyl Chloride: A Technical Guide

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## Compound of Interest

Compound Name: *2-Bromobenzenesulfonyl chloride*

Cat. No.: B144033

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This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for **2-Bromobenzenesulfonyl chloride**. The information presented is intended to support research, development, and quality control activities involving this compound.

## Spectroscopic Data

The following tables summarize the available  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **2-Bromobenzenesulfonyl chloride**. Due to the limited availability of public spectral data, the  $^1\text{H}$  NMR data is compiled from multiple sources, and specific  $^{13}\text{C}$  NMR data was not available in the public domain at the time of this review.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-Bromobenzenesulfonyl Chloride**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Protons	Source
8.23–8.12	Multiplet	1H	<a href="#">[1]</a>
7.91–7.79	Multiplet	1H	<a href="#">[1]</a>
7.64–7.49	Multiplet	2H	<a href="#">[1]</a>

Note: The assignments of the specific aromatic protons are not definitively provided in the source. A detailed 2D NMR analysis would be required for unambiguous assignment.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Bromobenzenesulfonyl Chloride**

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
Data not publicly available	-

## Experimental Protocols

A general experimental protocol for the acquisition of NMR spectra of aromatic sulfonyl chlorides, like **2-Bromobenzenesulfonyl chloride**, is provided below. This protocol is based on standard laboratory practices.

### 1. Sample Preparation

- Weigh approximately 10-20 mg of **2-Bromobenzenesulfonyl chloride** directly into a clean, dry 5 mm NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ). Ensure the solvent is of high purity to avoid extraneous signals.
- Cap the NMR tube and gently agitate the sample until the solid is completely dissolved.
- If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

### 2. NMR Instrument Parameters

The following are typical instrument parameters for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For  $^1\text{H}$  NMR:

- Pulse Program: Standard single-pulse sequence (e.g., 'zg30')

- Number of Scans: 16-64 (depending on concentration)
- Acquisition Time: ~2-4 seconds
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-16 ppm
- Temperature: 298 K

For  $^{13}\text{C}$  NMR:

- Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30')
- Number of Scans: 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ )
- Acquisition Time: ~1-2 seconds
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-220 ppm
- Temperature: 298 K

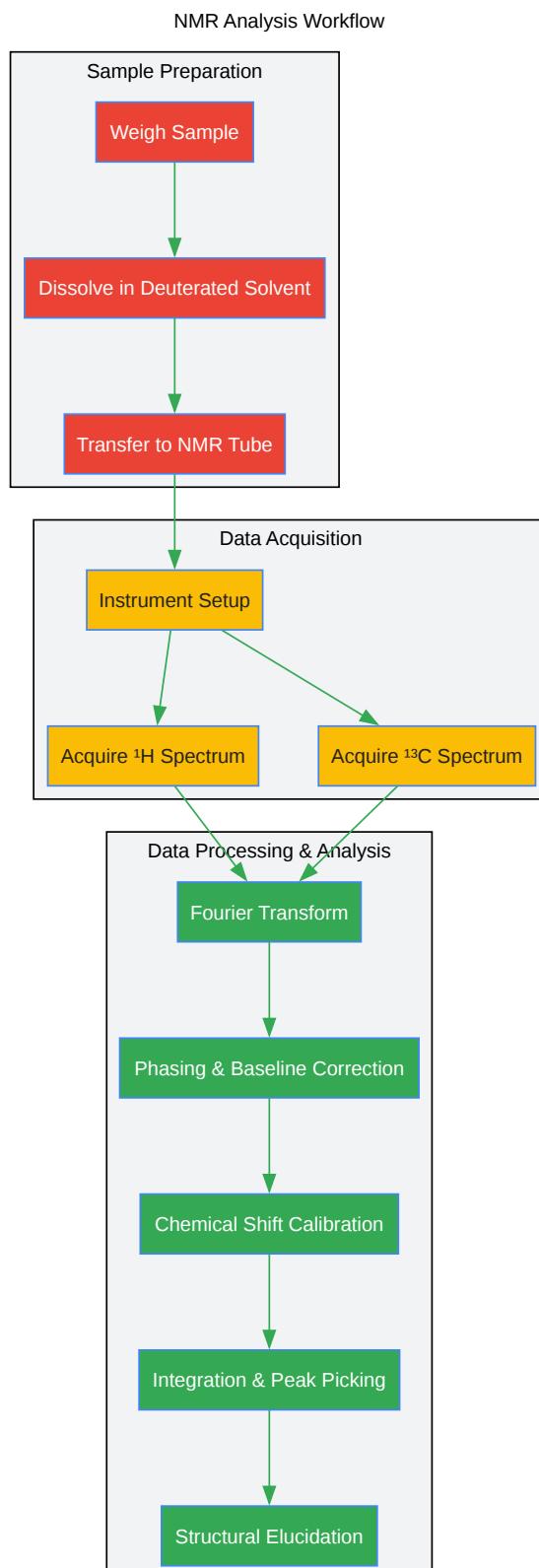
### 3. Data Processing

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale. For  $\text{CDCl}_3$ , the residual solvent peak is typically set to 7.26 ppm for  $^1\text{H}$  spectra and 77.16 ppm for  $^{13}\text{C}$  spectra.
- Integrate the signals in the  $^1\text{H}$  spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants (J-values) in the  $^1\text{H}$  spectrum to deduce the connectivity of the protons.

# Visualization of Molecular Structure and NMR Data Workflow

The following diagrams illustrate the molecular structure of **2-Bromobenzenesulfonyl chloride** and a typical workflow for its NMR analysis.

Caption: Molecular structure of **2-Bromobenzenesulfonyl chloride**.



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Caption: A generalized workflow for NMR analysis.

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## References

- 1. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
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